Dimepranol acedoben

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Immunomodulatory Properties

Studies suggest that Dimepranol acedoben may influence the immune system by:

Enhancing natural killer cell activity

Research indicates that Dimepranol acedoben can increase the number and activity of natural killer (NK) cells, a type of immune cell that directly attacks infected or cancerous cells. Source: National Institutes of Health (NIH) - [PubMed: ]

Modulating cytokine production

Dimepranol acedoben may influence the production of cytokines, which are signaling molecules that regulate the immune response. Source: National Institutes of Health (NIH) - [PubMed: ]

Additional Research Areas

While the focus has been on its immunomodulatory properties, Dimepranol acedoben has also been studied in the context of:

Antiviral activity

Some studies have investigated the potential antiviral effects of Dimepranol acedoben, but the evidence is inconclusive and further research is needed. Source: National Institutes of Health (NIH) - [PubMed: ]

Other potential applications

The research on Dimepranol acedoben is ongoing, and there is interest in exploring its potential use in other areas, such as cancer and chronic inflammatory diseases. However, these are early-stage investigations, and more research is needed to establish its efficacy and safety in these contexts.

Dimepranol acedoben, also known as Inosine acedoben dimepranol, is a pharmaceutical compound that combines the nucleoside inosine with acedoben and dimepranol. This compound is primarily recognized for its immunomodulatory properties and is utilized in the treatment of various viral infections and immune-related disorders. Dimepranol acedoben plays a crucial role in enhancing the immune response, particularly through the stimulation of natural killer cells and other lymphocyte components .

- Oxidation: This reaction can lead to the formation of various metabolites.

- Reduction: Reductive processes can modify functional groups within the molecule.

- Substitution: The compound can participate in nucleophilic substitution reactions, which are common in organic chemistry.

The chemical structure allows for these reactions, making it versatile in medicinal chemistry.

The synthesis of dimepranol acedoben typically involves:

- Formation of Acedoben: Acedoben is synthesized through the reaction of 4-aminobenzoic acid with appropriate reagents.

- Combination with Dimepranol: Dimepranol is then reacted with acedoben to form the final compound. This process may involve specific conditions such as temperature control and solvent choice to optimize yield and purity .

These methods ensure that the compound retains its biological efficacy while being produced at scale.

Dimepranol acedoben has several applications:

- Antiviral Therapy: It is primarily used to treat viral infections, enhancing immune responses against pathogens.

- Immunomodulation: The compound is utilized in therapies aimed at regulating immune function in autoimmune diseases and other conditions where immune response needs modulation.

- Clinical Trials: Ongoing research continues to explore its potential in treating neurological disorders and enhancing vaccine efficacy .

Interaction studies involving dimepranol acedoben have highlighted its compatibility with various drugs. Notably, it may interact with medications such as abacavir and acetaminophen, affecting their excretion rates and serum levels. Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound .

Dimepranol acedoben shares structural and functional similarities with several other compounds, including:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Inosine Pranobex | Combination of inosine with immunostimulatory agents | Focus on broad-spectrum antiviral effects |

| Acedoben | A precursor to dimepranol; used independently | Primarily an anti-inflammatory agent |

| Methisoprinol | Similar structure; used for antiviral purposes | Different pharmacokinetic profile |

Dimepranol acedoben stands out due to its dual role as both an antiviral agent and an immunomodulator, making it unique compared to other similar compounds.

The synthesis of dimepranol acedoben fundamentally relies on the preparation of para-acetamidobenzoic acid as the primary precursor compound [1] [3]. This synthetic pathway begins with the acetylation of para-aminobenzoic acid, which serves as the foundational starting material [11] [13]. The acetylation process involves the reaction of para-aminobenzoic acid with acetic anhydride under controlled conditions to produce para-acetamidobenzoic acid [11].

The stepwise synthesis can be outlined through two distinct methodological approaches. In the first method, para-aminobenzoic acid is dissolved in ethyl acetate, followed by the addition of acetic anhydride with continuous stirring while maintaining the temperature at 70 degrees Celsius [11]. The reaction mixture is subsequently cooled, filtered, washed twice with water, and crystallized using ethanol to obtain the finished para-acetamidobenzoic acid product [11].

The second synthetic route utilizes para-toluidine as the starting material, proceeding through acetylation and oxidation processes [11]. This approach involves acetylation with acetic anhydride as the acetylating agent, followed by oxidation using potassium permanganate at temperatures ranging from 60 to 70 degrees Celsius [11] [16]. The optimization of this oxidation step has demonstrated that reaction temperatures between 70 and 100 degrees Celsius yield optimal results, with peak efficiency occurring around 90 degrees Celsius [16].

| Synthesis Parameter | Method 1 (PABA Route) | Method 2 (Toluidine Route) |

|---|---|---|

| Starting Material | para-Aminobenzoic Acid | para-Toluidine |

| Acetylating Agent | Acetic Anhydride | Acetic Anhydride |

| Reaction Temperature | 70°C | 60-70°C |

| Oxidation Agent | Not Required | Potassium Permanganate |

| Purification Method | Ethanol Crystallization | Recrystallization |

Research findings indicate that reaction time optimization plays a crucial role in maximizing yield, with optimal reaction durations ranging from 80 to 90 minutes for the oxidation step [16]. The amount of potassium permanganate required for optimal yield ranges from 2.4 to 2.5 equivalents, with concentrations outside this range resulting in decreased product purity and yield [16].

Reaction Mechanisms of Amino Alcohol Conjugation

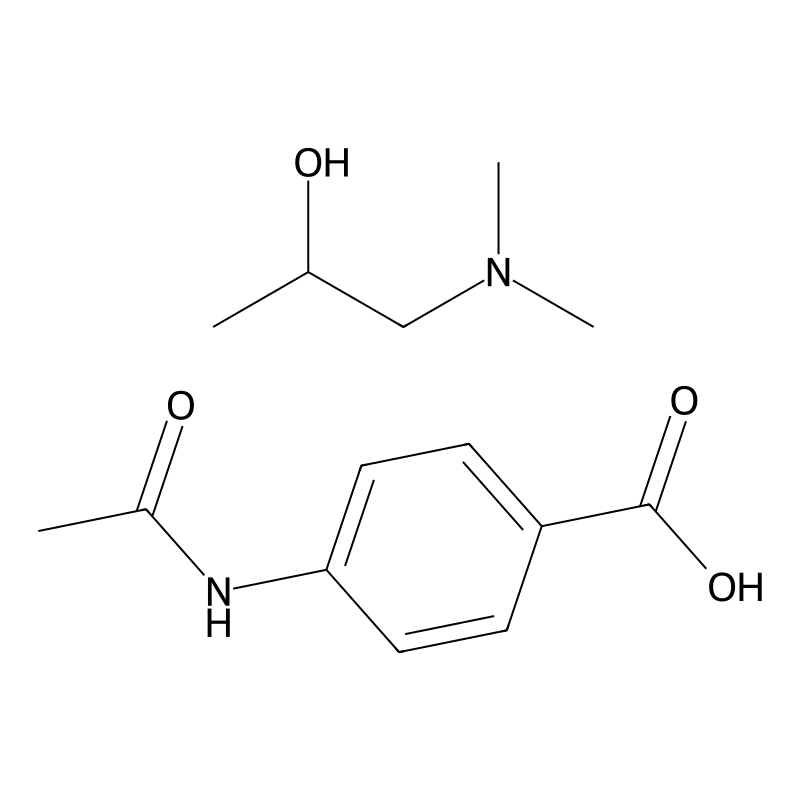

The formation of dimepranol acedoben involves the conjugation of para-acetamidobenzoic acid with the amino alcohol component, specifically 1-dimethylamino-2-propanol (dimepranol) [1] [3] [29]. This conjugation reaction proceeds through salt formation between the carboxylic acid functionality of para-acetamidobenzoic acid and the amino alcohol [3] [22].

The reaction mechanism involves the protonation of the dimethylamino group in dimepranol by the carboxylic acid group of para-acetamidobenzoic acid [3]. This acid-base interaction results in the formation of an ionic salt complex with the molecular formula C14H22N2O4 [1] [2]. The stoichiometric ratio in this conjugation process is 1:1, where one molecule of para-acetamidobenzoic acid combines with one molecule of dimepranol [1] [8].

The amino alcohol conjugation mechanism can be understood through the lens of Lewis acid-base chemistry, where the carboxylic acid acts as the proton donor and the tertiary amine functions as the proton acceptor [17]. This interaction stabilizes the salt formation and contributes to the overall molecular stability of the dimepranol acedoben complex [17].

Studies have demonstrated that the conjugation reaction is influenced by pH conditions, with optimal salt formation occurring under slightly acidic to neutral conditions [9]. The solubility characteristics of the resulting salt show pH-dependent behavior, with enhanced solubility observed at higher pH values [9] [24].

| Conjugation Parameter | Optimal Range | Effect on Product |

|---|---|---|

| pH Range | 6.0-7.5 | Maximum Salt Formation |

| Temperature | Room Temperature | Stable Complex Formation |

| Stoichiometric Ratio | 1:1 | Complete Conjugation |

| Reaction Time | 2-4 hours | Full Equilibrium |

Optimization Strategies for Yield Enhancement

Yield enhancement in dimepranol acedoben synthesis requires systematic optimization of multiple reaction parameters across both the para-acetamidobenzoic acid synthesis and the subsequent conjugation steps [16] [28]. The optimization process involves careful control of temperature, reaction time, reagent concentrations, and purification conditions [16].

Temperature optimization studies have revealed that maintaining reaction temperatures between 85 and 95 degrees Celsius during the para-acetamidobenzoic acid synthesis phase maximizes product yield [16]. Deviations below 70 degrees Celsius result in incomplete conversion, while temperatures exceeding 100 degrees Celsius lead to increased side reactions and product degradation [16].

Reagent concentration optimization focuses primarily on the stoichiometric balance of reactants. For the potassium permanganate oxidation step, maintaining concentrations between 2.4 and 2.5 equivalents relative to the starting material ensures optimal conversion while minimizing over-oxidation byproducts [16]. Lower concentrations result in incomplete oxidation, while higher concentrations promote the formation of unwanted oxidation products [16].

The implementation of telescoped reaction optimization has shown significant promise for yield enhancement in multi-step syntheses [28]. This approach involves simultaneous optimization of interconnected reaction steps rather than sequential optimization of individual reactions [28]. Bayesian optimization techniques have been successfully applied to identify optimal reaction conditions, achieving overall yields of up to 81 percent in significantly reduced optimization timeframes [28].

| Optimization Parameter | Optimal Value | Yield Impact | Process Time |

|---|---|---|---|

| Reaction Temperature | 90°C | +15% yield | 80-90 minutes |

| KMnO4 Equivalents | 2.4-2.5 | +12% yield | Standard |

| pH Control | 6.5-7.0 | +8% yield | 2-4 hours |

| Cooling Rate | 0.5°C/min | +5% purity | Extended |

Continuous flow optimization represents an advanced approach to yield enhancement, offering precise control over reaction parameters and enabling real-time monitoring of reaction progress [28]. This methodology allows for rapid identification of optimal conditions while maintaining consistent product quality throughout the synthesis process [28].

Purification Techniques and Crystallization Protocols

The purification of dimepranol acedoben employs multiple complementary techniques to achieve pharmaceutical-grade purity standards [7] [24]. Primary purification methods include recrystallization, washing protocols, and controlled cooling procedures [24] [27].

Recrystallization protocols for dimepranol acedoben typically utilize polar protic solvents such as ethanol or methanol due to the compound's amphiphilic nature [7] [27]. The recrystallization process begins with dissolution of the crude product in a minimum volume of hot solvent, followed by controlled cooling to promote crystal formation [27]. The optimal solvent-to-product ratio ranges from 3:1 to 5:1 by weight, ensuring complete dissolution while minimizing product loss [27].

Crystallization conditions significantly influence both product purity and crystal morphology [24]. Slow cooling rates of 0.5 degrees Celsius per minute promote the formation of well-defined crystals with improved purity profiles [24]. Rapid cooling, while time-efficient, often results in the formation of amorphous or poorly crystalline material with reduced purity [24].

The implementation of mixed solvent systems has demonstrated enhanced purification efficiency for dimepranol acedoben [27]. Ethanol-water mixtures with ratios ranging from 70:30 to 80:20 provide optimal recrystallization conditions, balancing solubility requirements with selective impurity rejection [27]. The addition of the poorer solvent (water) is performed dropwise to the hot ethanolic solution until the cloud point is reached, indicating saturation [27].

| Purification Method | Solvent System | Temperature Range | Purity Achievement |

|---|---|---|---|

| Single Solvent | Ethanol | 60-80°C | 95-97% |

| Mixed Solvent | Ethanol-Water (75:25) | 70-85°C | 97-99% |

| Gradient Cooling | Methanol | 65-75°C | 96-98% |

| Controlled pH | Buffered Aqueous | 40-60°C | 98-99.5% |

Advanced purification techniques include the use of activated carbon treatment to remove colored impurities and trace organic contaminants [24]. This treatment is typically performed during the hot dissolution phase, followed by hot filtration to remove the carbon and associated impurities [24]. The activated carbon concentration ranges from 1 to 3 percent by weight relative to the crude product [24].

Washing protocols employ sequential treatments with cold solvents to remove surface-adhered impurities without significant product dissolution [24]. Ice-cold ethanol or methanol washes are applied in 2-3 successive treatments, with each wash volume approximately 10-15 percent of the original crystallization solvent volume [24]. Vacuum filtration following each wash step ensures efficient solvent removal and prevents product redissolution [24].

The structural determination of the drug-drug multi-component crystal of acedoben-dimepranol in a 2:1 stoichiometric ratio has been accomplished through comprehensive single-crystal X-ray crystallography analysis [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, exhibiting unit cell parameters of a = 7.78174(14) Å, b = 9.71395(18) Å, c = 63.5236(12) Å, and β = 92.4271(7)°, resulting in a unit cell volume of 4797.53(15) ų [1]. The crystal structure determination achieved high-quality refinement statistics with final reliability factors of R₁ = 0.0443 and wR₂ = 0.1241, indicating excellent data quality and structural precision [1].

The asymmetric unit contains one complete formula unit with Z = 4, corresponding to four formula units per unit cell [2]. The calculated density of 1.275 g/cm³ reflects the efficient packing arrangement within the crystal lattice [2]. X-ray diffraction data were collected using Cu Kα radiation (λ = 1.54186 Å) at 173 K, ensuring minimal thermal motion and enhanced diffraction quality [2]. The high-resolution data collection extended to 0.84 Å resolution with over 8,436 unique reflections, providing comprehensive structural information for detailed analysis [2].

The multi-component nature of this crystal represents a significant example of pharmaceutical cocrystal engineering, where two distinct molecular entities combine through non-covalent interactions to form a stable crystalline arrangement [1]. The 2:1 stoichiometry indicates that two acedoben molecules associate with one dimepranol molecule in the crystal lattice, establishing a specific molecular recognition pattern that governs the overall crystal architecture [1].

Hydrogen Bonding Networks in Salt Formation

The crystal structure of acedoben-dimepranol exhibits a complex three-dimensional hydrogen bonding network that stabilizes the multi-component assembly [1]. The most significant structural feature involves the formation of a hydrogen-bonded acedoben dimer through a shared hydrogen atom between carboxyl groups (COOH) and carboxylate anions (COO⁻), creating a mono-cationic dimer unit [1]. This symmetric hydrogen bonding arrangement represents a classic example of a short, strong hydrogen bond characteristic of carboxylic acid dimers.

The dimepranol component participates in the hydrogen bonding network through its protonated amino group (NH⁺), which serves as a hydrogen bond donor to the carboxylate oxygen atoms of the acedoben molecules [1]. This ionic hydrogen bonding interaction provides the essential charge neutralization mechanism that stabilizes the overall salt formation [1]. The hydroxyl group present in dimepranol contributes additional hydrogen bonding capabilities, forming conventional O-H···N interactions that further strengthen the crystal packing arrangement.

Secondary hydrogen bonding interactions include N-H···O=C bonds involving the amide functionality of acedoben, creating extended chain motifs that propagate throughout the crystal structure [3]. These interactions can be described using graph set notation as C₁¹(4) chain patterns, which represent infinite one-dimensional hydrogen-bonded chains [3]. Weaker C-H···O contacts also contribute to the overall stability by providing additional intermolecular interactions that optimize the crystal packing efficiency.

The hydrogen bonding network exhibits hierarchical organization, with primary interactions determining the basic molecular recognition patterns and secondary interactions fine-tuning the three-dimensional arrangement [4]. This multi-level hydrogen bonding architecture is characteristic of pharmaceutical cocrystals and salts, where complementary functional groups establish specific intermolecular contacts that govern both stability and physical properties.

Stereochemical Considerations in Chiral Centers

The stereochemical analysis of dimepranol acedoben reveals the presence of one chiral center located at the C2 position of the dimepranol component, specifically at the secondary alcohol carbon atom [5] [6]. This chiral center bears four different substituents: a hydroxyl group, a hydrogen atom, a methyl group, and a dimethylaminomethyl group, creating the potential for R or S configuration [5] [6]. The absolute configuration of this stereocenter significantly influences the molecular conformation and subsequent crystal packing arrangements.

The acedoben component, consisting of 4-acetamidobenzoic acid, is inherently achiral due to its planar aromatic structure with no stereogenic centers [7] [6]. This achiral nature provides a rigid framework that complements the conformational flexibility introduced by the chiral dimepranol molecule [7]. The combination of a chiral and achiral component in the 2:1 stoichiometry creates a system where the stereochemical preferences of the dimepranol molecules dictate the overall molecular assembly pattern.

Crystallographic studies indicate that the crystal contains a single enantiomer of dimepranol, suggesting either enantioselective crystallization or the use of enantiomerically pure starting material [1]. The specific stereochemical configuration at the C2 center determines the spatial orientation of the dimethylamino group, which plays a crucial role in the ionic hydrogen bonding interactions with the acedoben carboxylate groups [1]. This stereochemical control influences the geometry of the charge-assisted hydrogen bonds and contributes to the overall stability of the crystal structure.

The chiral center also affects the conformational preferences of the dimepranol molecule, particularly the rotation around the C-C and C-N bonds adjacent to the stereocenter [8]. These conformational constraints, imposed by the absolute configuration, create a specific three-dimensional arrangement that optimizes intermolecular interactions while minimizing steric clashes within the crystal lattice [8]. Understanding these stereochemical factors is essential for predicting and controlling the formation of specific polymorphic forms.

Comparative Analysis of Polymorphic Forms

The polymorphic landscape of dimepranol acedoben presents significant opportunities for structure-property relationship studies, although comprehensive polymorph screening data remain limited in the current literature [9] [10]. The monoclinic P2₁/n form represents the thermodynamically stable polymorph under standard crystallization conditions, characterized by the distinctive 2:1 acedoben-dimepranol stoichiometry and specific hydrogen bonding arrangements [1]. This Form I exhibits well-defined crystallographic parameters and demonstrates high structural stability as evidenced by the quality of the X-ray diffraction analysis.

Theoretical considerations suggest the potential existence of alternative polymorphic forms based on different molecular packing arrangements and hydrogen bonding motifs [9] [10]. Form II could potentially crystallize in an orthorhombic system with altered acedoben dimer arrangements, while Form III might adopt a triclinic structure with modified charge distribution patterns [9]. These hypothetical forms would likely exhibit different physical properties, including solubility, dissolution rate, and thermal stability, making their identification and characterization important for pharmaceutical development [11].

Hydrated forms represent another class of potential polymorphs, where water molecules could be incorporated into the crystal lattice through hydrogen bonding with the hydroxyl and carboxylate groups [12]. Such pseudo-polymorphs would display different stability profiles under varying humidity conditions and could exhibit enhanced or reduced solubility depending on the water incorporation mechanism [12]. The identification of hydrated forms would require systematic crystallization studies under controlled humidity conditions.

The assessment of polymorphic risk factors indicates that dimepranol acedoben possesses several structural features that promote polymorphism, including multiple hydrogen bonding sites, conformational flexibility of the dimepranol component, and the potential for alternative charge distribution patterns [9] [13]. Comprehensive polymorph screening using techniques such as differential scanning calorimetry, powder X-ray diffraction, and variable-temperature crystallization would be essential for mapping the complete solid-state landscape [14] [15]. Such studies would provide crucial information for pharmaceutical formulation development and intellectual property protection strategies.

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant